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molecular formula C6H9N3 B8507223 2-Amino-1-(2-propenyl)imidazole

2-Amino-1-(2-propenyl)imidazole

Cat. No. B8507223
M. Wt: 123.16 g/mol
InChI Key: LCYBHNLUMUENMJ-UHFFFAOYSA-N
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Patent
US05552427

Procedure details

2-(Dimethylaminomethylene)amino-1-(2-propenyl)imidazole (0.2 g) was dissolved in 6N hydrochloric acid (5 ml), and the solution was heated under reflux for 1 hour. The solvent was evaporated under reduced pressure, and the resulting residue was dissolved in aqueous saturated sodium carbonate solution (1 ml). The solution was concentrated under reduced pressure, the organic compounds were extracted with chloroform, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica gel (eluent: chloroform-methanol-ammonia water=20: 1:0.1) to give 2-amino-1-(2-propenyl)imidazole. This compound was dissolved in dichloromethane, and 4N hydrochloric acid-ethyl acetate (2 ml) was added to form its hydrochloric acid salt. The salt was recrystallized from acetonitrile to give 2-amino-1-(2-propenyl)imidazole hydrochloride (0.19 g, Yield: 71%) as pale yellow needles.
Name
2-(Dimethylaminomethylene)amino-1-(2-propenyl)imidazole
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C=[N:5][C:6]1[N:7]([CH2:11][CH:12]=[CH2:13])[CH:8]=[CH:9][N:10]=1)C>Cl>[NH2:5][C:6]1[N:7]([CH2:11][CH:12]=[CH2:13])[CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
2-(Dimethylaminomethylene)amino-1-(2-propenyl)imidazole
Quantity
0.2 g
Type
reactant
Smiles
CN(C)C=NC=1N(C=CN1)CC=C
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in aqueous saturated sodium carbonate solution (1 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the organic compounds were extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel (eluent: chloroform-methanol-ammonia water=20: 1:0.1)

Outcomes

Product
Name
Type
product
Smiles
NC=1N(C=CN1)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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